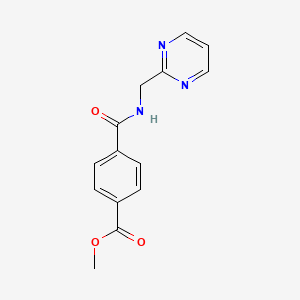

Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(pyrimidin-2-ylmethylcarbamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-14(19)11-5-3-10(4-6-11)13(18)17-9-12-15-7-2-8-16-12/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLOTGMZPJYPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

- Synthetic Intermediate : Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that exhibit enhanced biological activity or novel chemical properties .

- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile reagent for studying reaction mechanisms and developing new synthetic pathways .

Biology

- Biochemical Probes : Research has indicated that this compound may act as a biochemical probe to study enzyme interactions. Its structure allows it to interact with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .

- Anti-Cancer Activity : Preliminary studies have suggested that this compound may possess anti-cancer properties. In vitro assays have shown moderate to significant anti-proliferative effects against various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) .

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in treating inflammatory conditions and certain types of cancer. Its ability to inhibit specific kinases involved in tumor growth presents a promising avenue for drug development .

- Kinase Inhibitory Activity : Studies have demonstrated that this compound exhibits inhibitory activity against several receptor tyrosine kinases, which are critical in cancer signaling pathways. This positions the compound as a candidate for further pharmacological evaluation .

Case Study 1: Anti-Proliferation Activity

In a study assessing the anti-proliferative effects of various synthesized compounds, this compound was compared with established drugs like imatinib and sorafenib. The results indicated that this compound exhibited significant activity against multiple cancer cell lines at concentrations of 100 µM, suggesting its potential as an anti-cancer agent .

Case Study 2: Kinase Inhibitory Assays

Research involving kinase inhibitory assays revealed that this compound showed comparable inhibitory effects against EGFR and HER kinases when compared to known inhibitors. This highlights its potential role in targeted cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and exerting its effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The target compound’s structural uniqueness lies in the pyrimidin-2-ylmethyl group attached to the carbamoyl-benzoate core. Key analogs include:

Key Observations :

Crystallographic and Solid-State Properties

Crystal structures of related compounds reveal distinct packing patterns influenced by substituents:

Key Observations :

- All analogs exhibit N–H⋯N hydrogen bonds , stabilizing dimeric or polymeric structures.

- Halogenated derivatives form additional C–X⋯O (X = Cl, Br) interactions , contributing to higher-dimensional networks .

- The amide C=O bond length remains consistent (~1.22 Å), indicating similar electronic environments across analogs .

Biological Activity

Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Structure

The compound features a benzoate ester linked to a pyrimidinylmethyl carbamoyl group , which contributes to its biological properties.

Synthesis

The synthesis typically involves the reaction of 4-aminobenzoic acid with pyrimidin-2-ylmethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) , followed by esterification with methanol in the presence of sulfuric acid. This method allows for the production of high-purity compounds suitable for biological testing.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in inflammatory pathways, notably cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in pro-inflammatory mediators such as prostaglandins, suggesting potential applications in treating inflammatory conditions.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

The compound's effectiveness was comparable to established chemotherapeutics such as imatinib and sorafenib, with notable IC50 values indicating its potential as a therapeutic agent .

Antibacterial Activity

This compound has also shown antibacterial activity against several strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

These findings highlight the compound's potential as an antibacterial agent, particularly against gram-positive bacteria .

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the anti-proliferative effects of this compound on various cancer cell lines. The results indicated that at a concentration of 100 µM, the compound inhibited cell growth significantly across multiple lines, suggesting a broad-spectrum effect against different types of cancer cells.

Case Study: Enzyme Inhibition Assays

In enzyme inhibition assays, the compound was tested against COX enzymes. Results showed that it effectively inhibited COX-1 and COX-2 activities, with IC50 values indicating strong inhibitory potential, which supports its use in managing inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 4-((pyrimidin-2-ylmethyl)carbamoyl)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves coupling reactions between pyrimidine-2-ylmethylamine and methyl 4-(chlorocarbonyl)benzoate. Key steps include:

- Step 1: Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2: Amide bond formation via nucleophilic substitution with pyrimidin-2-ylmethylamine under inert conditions (e.g., N₂ atmosphere).

Optimization strategies: - Temperature: Maintain 0–5°C during acylation to minimize side reactions.

- Solvent: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity.

- Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate amidation .

- Yield Improvement: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product before esterification.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer: Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons on the pyrimidine ring (δ 8.6–9.0 ppm) and benzoyl carbamate (δ 7.8–8.2 ppm).

- ¹³C NMR: Confirm carbonyl carbons (C=O at ~165–170 ppm) and pyrimidine carbons (C=N at ~155 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 314.1).

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C–N bond: ~1.33 Å) and dihedral angles between aromatic planes .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer: Initial studies suggest:

- Antimicrobial Activity: Tested against E. coli and S. aureus via disk diffusion assays (MIC values: 25–50 µg/mL).

- Anticancer Potential: Cytotoxicity assays (MTT) on HeLa cells show IC₅₀ ~20 µM, linked to pyrimidine-mediated DNA intercalation.

- Enzyme Inhibition: Competitive inhibition of dihydrofolate reductase (DHFR) with Kᵢ ~15 nM, measured via spectrophotometric assays .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms or biological interactions?

- Methodological Answer: SC-XRD provides atomic-level insights to:

- Validate Reaction Pathways: Compare observed bond angles in the crystal structure (e.g., 120° for sp² carbons) with DFT-calculated transition states to confirm mechanistic steps.

- Clarify Binding Modes: Overlay ligand-receptor complexes (e.g., with DHFR) to identify hydrogen bonds (e.g., N–H⋯O=C interactions) and hydrophobic contacts missed in docking simulations .

Example: A 2011 study resolved a dispute over carbamate orientation using SC-XRD, showing a planar amide group critical for target engagement .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?

- Methodological Answer:

- Ester Hydrolysis Resistance: Replace the methyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to reduce first-pass metabolism.

- Solubility Enhancement: Introduce polar substituents (e.g., –OH, –SO₃H) on the benzoate ring, guided by logP calculations (target logP <3).

- Metabolic Stability: Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., pyrimidine N-methylation) and block them with fluorine or deuterium .

Q. How do structural modifications (e.g., pyrimidine substitution) affect structure-activity relationships (SAR) in anticancer applications?

- Methodological Answer: SAR studies involve:

- Pyrimidine Modifications: Synthesize analogs with 5-Cl or 4-CH₃ substituents. Test cytotoxicity (IC₅₀) and correlate with electronic effects (Hammett σ values).

- Carbamate Linker Variations: Replace the methyl group with ethyl or benzyl esters to assess steric effects on target binding.

Data Table:

| Substituent | IC₅₀ (HeLa) | logP | Binding Affinity (DHFR, Kᵢ) |

|---|---|---|---|

| 5-Cl | 18 µM | 2.1 | 12 nM |

| 4-CH₃ | 35 µM | 2.4 | 45 nM |

| Benzyl ester | 50 µM | 3.0 | >100 nM |

| Findings: Electron-withdrawing groups (e.g., Cl) enhance potency by strengthening π-π stacking with receptor aromatic residues . |

Q. What experimental designs address discrepancies in reported biological activity across studies?

- Methodological Answer: To resolve contradictions:

- Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C/5% CO₂).

- Control for Purity: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) before biological testing.

- Dose-Response Curves: Generate full IC₅₀ curves (8–10 concentrations) to account for batch-to-batch variability.

Example: A 2023 study attributed conflicting antimicrobial results to impurities in early synthetic batches; rigorous HPLC purification resolved the issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.